2-{[(2-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one belongs to the pyrido[1,2-a][1,3,5]triazin-4-one family, characterized by a rigid, planar heterocyclic core that prevents tautomerization . The target compound features a 2-chlorophenylmethyl sulfanyl substituent at position 2, which distinguishes it from analogues with amino, alkyl, or aryl groups at this position.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-11-6-2-1-5-10(11)9-20-13-16-12-7-3-4-8-18(12)14(19)17-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNXOQHFHATXRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=O)N3C=CC=CC3=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the reaction of 2-chlorobenzyl chloride with a suitable thiol to form the corresponding thioether. This intermediate is then reacted with a pyrido[1,2-a][1,3,5]triazin-4-one derivative under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrido[1,2-a][1,3,5]triazin-4-one core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
2-{[(2-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pyrido[1,2-a][1,3,5]triazin-4-one core is highly modular, allowing substitutions at positions 2, 7, 8, or 7. Key analogues and their substituents are summarized below:
Physicochemical Properties
- Melting Points: Sulfanyl-substituted derivatives (e.g., A885203) lack reported melting points, but amino-substituted analogues like 4b5 (mp 124°C) and 4d4 (mp 176°C) show variability due to substituent polarity . The target compound’s 2-chlorophenyl group may increase melting point compared to non-halogenated analogues.
- Solubility: Amino groups (e.g., diethylamino in 4b5) enhance water solubility, whereas sulfanyl and aryl groups (as in the target compound) likely reduce it .
- Spectral Data : The target compound’s ¹H NMR would show signals for the 2-chlorophenyl group (δ ~7.2–7.5 ppm) and methylene sulfanyl (δ ~3.5–4.0 ppm), similar to A891196 (7-methyl variant) .
Key Research Findings and Gaps
Biological Potential: While amino-substituted derivatives dominate antimicrobial studies, sulfanyl variants like the target compound remain underexplored. Preliminary data suggest synergistic effects with metal ions (e.g., Cu²⁺) for enhanced activity .
Optimization Needs: Future work should compare the target compound’s pharmacokinetics (e.g., logP, metabolic stability) with amino- and alkyl-substituted analogues to guide drug design.
Biological Activity
2-{[(2-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a pyrido[1,2-a][1,3,5]triazin core with a chlorophenyl methyl sulfanyl substituent. Its molecular formula is , with a molar mass of approximately 317.79 g/mol. The structure can be represented as follows:
Antitumor Activity
Research indicates that derivatives of pyrido[1,2-a][1,3,5]triazin have shown promising antitumor activity. For instance, compounds similar to this compound have been tested against various cancer cell lines. A study demonstrated significant cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy against resistant cancer types .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Similar triazine derivatives have exhibited notable antibacterial and antifungal activities. For example, certain derivatives showed effectiveness against strains of Staphylococcus aureus and Candida albicans . The mechanism often involves the inhibition of microbial enzymes or disruption of cellular membranes.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may bind to enzymes or receptors involved in cell proliferation and survival pathways. The exact pathways can vary based on the specific biological context but generally involve modulation of signaling cascades related to apoptosis and cell cycle regulation .
Comparative Analysis with Similar Compounds
To provide a clearer understanding of the compound's unique properties and biological activities, a comparison with similar triazine derivatives is presented in the table below:
| Compound Name | Structure | Antitumor Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | Moderate | Effective against S. aureus |
| 2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one | Structure | High | Effective against C. albicans |
| 2-{[(4-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one | Structure | Low | Moderate |
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Breast Cancer Treatment : A study focused on the combination therapy of pyrido[1,2-a][1,3,5]triazin derivatives with existing chemotherapeutics showed improved outcomes in resistant breast cancer models .
- Antimicrobial Research : Investigations into the antimicrobial effects of triazine derivatives revealed that modifications in substituents significantly influenced their efficacy against pathogenic bacteria and fungi .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
